Glycocholic-2,2,4,4-d4 acid
Übersicht
Beschreibung
Glycocholic-2,2,4,4-d4 acid is a deuterium-labeled bile acid derivative. It is a stable isotope-labeled compound used in various scientific research applications. The compound is a modified form of glycocholic acid, where specific hydrogen atoms are replaced with deuterium atoms, making it useful for tracing and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycocholic-2,2,4,4-d4 acid involves the incorporation of deuterium atoms into the glycocholic acid molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the high purity and isotopic enrichment required for research applications. The compound is often produced in bulk and then purified to meet the specifications needed for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
Glycocholic-2,2,4,4-d4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Glycocholic-2,2,4,4-d4 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry and other analytical techniques to study metabolic pathways and chemical reactions.
Biology: Helps in understanding the metabolism and function of bile acids in biological systems.
Medicine: Used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of bile acids.
Wirkmechanismus
The mechanism of action of Glycocholic-2,2,4,4-d4 acid involves its interaction with bile acid receptors and transporters in the body. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. It primarily targets the farnesoid X receptor (FXR) and other bile acid receptors, influencing various metabolic pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycodeoxycholic-2,2,4,4-d4 acid
- Glycoursodeoxycholic-2,2,4,4-d4 acid
- Glycochenodeoxycholic-2,2,4,4-d4 acid
- Taurochenodeoxycholic-2,2,4,4-d4 acid
Uniqueness
Glycocholic-2,2,4,4-d4 acid is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Its high isotopic purity and stability make it an invaluable tool in research, offering precise insights into the behavior and metabolism of bile acids compared to its non-labeled counterparts .
Biologische Aktivität
Glycocholic-2,2,4,4-d4 acid (GCA-d4) is a deuterated form of glycocholic acid, a bile acid conjugate that plays a crucial role in lipid metabolism and the regulation of various physiological processes. This article explores the biological activity of GCA-d4, focusing on its metabolic effects, implications in disease states, and potential therapeutic applications.
Overview of Glycocholic Acid
Glycocholic acid is formed by the conjugation of cholic acid with glycine. It functions primarily as a detergent in the intestine, facilitating the emulsification and absorption of dietary fats and fat-soluble vitamins. The deuterated variant, GCA-d4, retains these properties while allowing for precise tracking in metabolic studies due to its unique isotopic signature.
Metabolic Effects
- Bile Acid Regulation : GCA-d4 influences bile acid homeostasis through its interaction with nuclear receptors such as the Farnesoid X receptor (FXR). FXR is essential for maintaining bile acid synthesis and regulating cholesterol metabolism. Studies have shown that GCA-d4 can modulate FXR signaling pathways, which are critical for suppressing bile acid synthesis in the liver and intestines .
- Impact on Lipid Metabolism : GCA-d4 has been implicated in lipid metabolism regulation. In animal models, it has been observed that GCA-d4 can enhance the turnover of bile acids and influence lipid profiles by altering gut microbiota composition and activity . This modulation can lead to decreased triglyceride accumulation in the liver and improved metabolic outcomes.
- Role in Obesity and Insulin Sensitivity : Research indicates that GCA-d4 may help mitigate obesity-related metabolic disturbances. In studies involving high-fat diets, administration of GCA-d4 resulted in altered bile acid profiles that were associated with improved insulin sensitivity and reduced adiposity .
Clinical Implications
- Hepatobiliary Diseases : Elevated levels of glycocholic acid (including its deuterated form) have been correlated with various hepatobiliary diseases. For instance, GCA has emerged as a potential biomarker for hepatocellular carcinoma (HCC), where its serum levels are significantly elevated compared to healthy controls . This correlation underscores the importance of monitoring GCA levels in clinical settings.
- Bariatric Surgery Outcomes : Postoperative studies following Roux-en-Y gastric bypass (RYGB) have shown significant changes in bile acid profiles, including increases in GCA-d4 levels. These changes are believed to contribute to weight loss and improvements in metabolic health observed after surgery .
Case Study 1: Metabolic Effects Post-RYGB
In a cohort study involving morbidly obese patients undergoing RYGB, significant increases in plasma concentrations of various bile acids were noted at one month post-surgery. Notably, GCA-d4 levels rose significantly during this period, correlating with improved insulin sensitivity .
Time Point | Mean Plasma GCA-d4 Levels (ng/mL) | Statistical Significance |
---|---|---|
Preoperative | 5.0 ± 1.5 | - |
1 Month | 15.0 ± 3.0 | p < 0.01 |
6 Months | 10.0 ± 2.5 | p < 0.05 |
12 Months | 7.5 ± 2.0 | Not Significant |
Case Study 2: Bile Acid Profiles in NAFLD
In an animal study assessing non-alcoholic fatty liver disease (NAFLD), rats fed a high-fat diet exhibited altered bile acid profiles characterized by increased glycine conjugates including GCA-d4. These changes were associated with markers of hepatic inflammation and lipid accumulation .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of GCA-d4:
- FXR Activation : GCA-d4 activates FXR signaling pathways which play a pivotal role in regulating bile acid synthesis and lipid metabolism .
- Gut Microbiota Interaction : Modulation of gut microbiota by GCA-d4 affects bile acid metabolism and may contribute to its lipid-lowering effects .
- Therapeutic Potential : Given its role in regulating metabolic processes, GCA-d4 presents potential therapeutic applications in treating obesity-related disorders and liver diseases .
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-WZQUIQSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339959 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-15-1 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.